molecular formula C18H16FN3O3 B2841550 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide CAS No. 866237-07-2

2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide

Cat. No. B2841550
CAS RN: 866237-07-2
M. Wt: 341.342
InChI Key: HPHPCCWDCPCERQ-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide, also known as FPhOXB, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. FPhOXB belongs to a class of compounds known as oxadiazoles, which have demonstrated various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide involves the inhibition of various enzymes and proteins involved in cancer cell proliferation and survival. 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide targets the PI3K/Akt/mTOR and MAPK/ERK pathways, which are known to be dysregulated in cancer cells. 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide inhibits the activity of PI3K, Akt, and mTOR, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation. 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide also inhibits the activity of ERK, which is involved in cell cycle progression and survival.
Biochemical and Physiological Effects
2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide exhibits anti-inflammatory and antimicrobial properties. 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-1β, and reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide also exhibits antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide has several advantages for lab experiments. It exhibits potent anticancer activity against various cancer cell lines, making it a promising candidate for further investigation. 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide also exhibits anti-inflammatory and antimicrobial properties, which may have potential therapeutic applications in other disease areas. However, 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide has some limitations for lab experiments. Its synthesis method is complex and requires multiple steps, which may limit its availability for research. Additionally, 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.

Future Directions

There are several future directions for 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide research. First, further investigation is needed to understand the toxicity and pharmacokinetics of 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide in vivo. Second, the potential therapeutic applications of 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide in other disease areas, such as inflammation and infection, should be explored. Third, the development of more efficient synthesis methods for 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide may increase its availability for research. Finally, the development of 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide derivatives with improved potency and selectivity may lead to the discovery of novel anticancer agents.

Synthesis Methods

The synthesis of 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide involves the reaction of 4-fluorophenol with 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then subjected to purification by column chromatography to obtain the final product.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide has been investigated for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-2-15(24-14-10-8-13(19)9-11-14)18(23)20-17-16(21-25-22-17)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHPCCWDCPCERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide

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